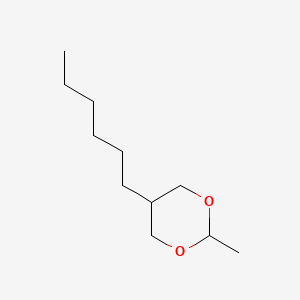![molecular formula C11H13Cl2NO B14705947 2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol CAS No. 25457-96-9](/img/structure/B14705947.png)
2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylideneamino group, which is further connected to a methylpropan-1-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-amino-2-methylpropan-1-ol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,4-Dichlorophenyl)methylideneamino]thiourea
- 2-[(2,4-Dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide
Comparison
Compared to similar compounds, 2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol is unique due to its specific structural features and the presence of the methylpropan-1-ol moiety
Propiedades
Número CAS |
25457-96-9 |
|---|---|
Fórmula molecular |
C11H13Cl2NO |
Peso molecular |
246.13 g/mol |
Nombre IUPAC |
2-[(2,4-dichlorophenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,7-15)14-6-8-3-4-9(12)5-10(8)13/h3-6,15H,7H2,1-2H3 |
Clave InChI |
SCCQSPFMLJGKDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)N=CC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



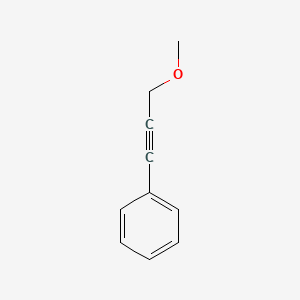
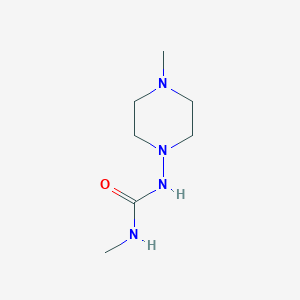
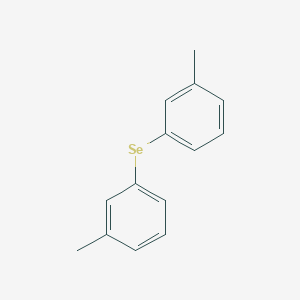

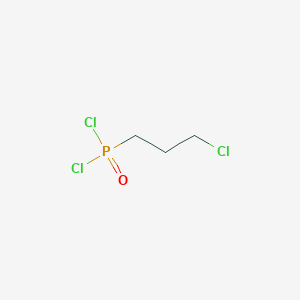
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)

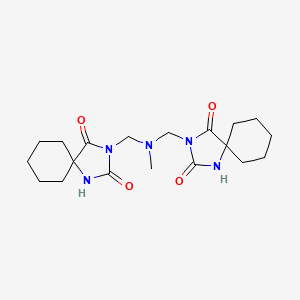
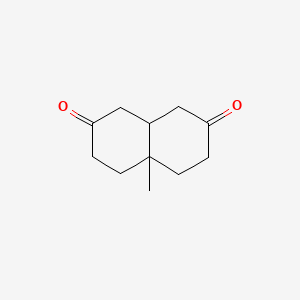
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
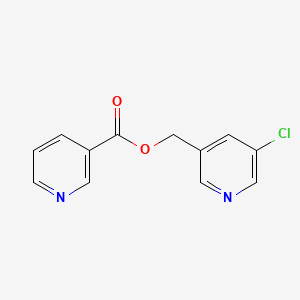
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
